molecular formula C13H18N5O5- B15007569 {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate

Cat. No.: B15007569
M. Wt: 324.31 g/mol
InChI Key: QIKBUNVPAMHPGJ-UHFFFAOYSA-M
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Description

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate is a complex organic compound characterized by the presence of morpholine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholine groups. The resulting intermediate is then reacted with sodium acetate to form the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler triazine compounds.

Scientific Research Applications

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholin-4-yl-acetic acid: Shares the morpholine ring but lacks the triazine structure.

    4-Morpholinecarbonyl chloride: Contains the morpholine ring and a carbonyl chloride group.

    2-Morpholinoacetic acid hydrochloride: Similar in structure but includes a hydrochloride group.

Uniqueness

{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate is unique due to the combination of morpholine and triazine rings, which imparts specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18N5O5-

Molecular Weight

324.31 g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetate

InChI

InChI=1S/C13H19N5O5/c19-10(20)9-23-13-15-11(17-1-5-21-6-2-17)14-12(16-13)18-3-7-22-8-4-18/h1-9H2,(H,19,20)/p-1

InChI Key

QIKBUNVPAMHPGJ-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCC(=O)[O-])N3CCOCC3

Origin of Product

United States

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